molecular formula C6H3BrF2N2O3 B8632773 3-(Bromodifluoromethoxy)-2-nitropyridine CAS No. 1620575-07-6

3-(Bromodifluoromethoxy)-2-nitropyridine

Cat. No.: B8632773
CAS No.: 1620575-07-6
M. Wt: 269.00 g/mol
InChI Key: FEAYCBWGIZVHLV-UHFFFAOYSA-N
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Description

3-(Bromodifluoromethoxy)-2-nitropyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a nitro group (-NO₂) and at the 3-position with a bromodifluoromethoxy group (-OCF₂Br).

Properties

CAS No.

1620575-07-6

Molecular Formula

C6H3BrF2N2O3

Molecular Weight

269.00 g/mol

IUPAC Name

3-[bromo(difluoro)methoxy]-2-nitropyridine

InChI

InChI=1S/C6H3BrF2N2O3/c7-6(8,9)14-4-2-1-3-10-5(4)11(12)13/h1-3H

InChI Key

FEAYCBWGIZVHLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])OC(F)(F)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent positions and electronic nature critically determine the behavior of nitropyridine derivatives. Below is a comparative analysis of key compounds:

Table 1: Structural and Electronic Comparison
Compound Name Molecular Formula Substituents (Position) Key Properties
3-(Bromodifluoromethoxy)-2-nitropyridine C₆H₃BrF₂N₂O₃ -NO₂ (2), -OCF₂Br (3) High electron deficiency due to -NO₂ and halogenated alkoxy; potential for SNAr reactivity .
3-Bromo-2-nitropyridine C₅H₃BrN₂O₂ -NO₂ (2), -Br (3) Strong inductive effect from Br; used in Suzuki couplings .
3-(N-Methylamino)-2-nitropyridine C₆H₇N₃O₂ -NO₂ (2), -NHCH₃ (3) Reduced electron withdrawal at 3-position; π-delocalization affected by amino group rotation .
5-Bromo-3-(trifluoromethyl)pyridin-2-ol C₆H₃BrF₃NO₂ -OH (2), -CF₃ (3), -Br (5) Acidic hydroxyl group; steric hindrance from -CF₃ .
(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine C₁₃H₉Cl₂FN₂O₃ -NO₂ (2), -OCH₂CH(C₆H₃Cl₂F) (3) Chiral center; bulky aryl-ethoxy group enhances steric effects .
Key Observations:
  • Electron-Withdrawing Effects: The nitro group at position 2 in all compounds creates a strong electron-deficient ring, facilitating nucleophilic aromatic substitution (SNAr). However, the 3-substituent modulates reactivity: bromodifluoromethoxy (-OCF₂Br) and trifluoromethyl (-CF₃) groups enhance electron withdrawal compared to N-methylamino (-NHCH₃) .
Nucleophilic Aromatic Substitution (SNAr)
  • 2-Nitropyridine Derivatives : In SNAr reactions, 2-nitropyridine reacts faster than 2-halopyridines due to the nitro group's strong electron-withdrawing effect. For example, fluorodenitration of 2-nitropyridine yields 2-fluoropyridine at 60% efficiency .
  • Leaving Group Reactivity: The order NO₂ > Br ≈ I > Cl > OTf is observed in SNAr reactions. Bromodifluoromethoxy-substituted derivatives may exhibit slower reactivity compared to nitro groups but faster than halogens due to intermediate electron withdrawal .
Conformational and Rotational Dynamics
  • N-Methylamino Derivatives: Rotation of the -NHCH₃ group in 3-(N-methylamino)-2-nitropyridine disrupts π-electron delocalization, reducing aromaticity indices (e.g., HOMA) by 15–20% compared to nitro-substituted analogs .

Stability and Aromaticity

  • Aromaticity Indices: Quantitative measures (HOMA, NICS) indicate that electron-withdrawing groups like -NO₂ and -OCF₂Br reduce aromaticity by 30–40% compared to unsubstituted pyridine. In contrast, electron-donating groups (e.g., -NHCH₃) partially restore delocalization .

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